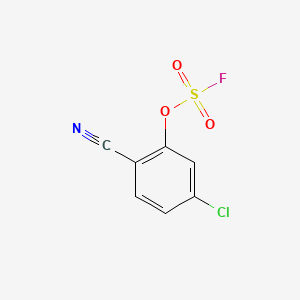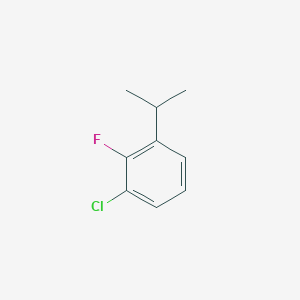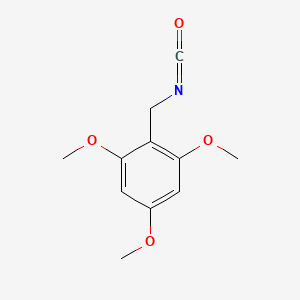
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with three methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene typically involves the reaction of 2-(Chloromethyl)-1,3,5-trimethoxybenzene with sodium cyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective formation of the isocyanate group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-nitrogen bonds.
Polymerization Reactions: The isocyanate group can react with diols or polyols to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically in the presence of a catalyst.
Diols/Polyols: React with the isocyanate group to form polyurethanes, often in the presence of a catalyst and under controlled temperature conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with diols or polyols.
科学的研究の応用
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Materials Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the methoxy groups on the benzene ring.
2-(Isocyanatomethyl)-1,3,5-trimethylbenzene: Similar but with methyl groups instead of methoxy groups.
Methyl Isocyanate: A simpler isocyanate compound with a single methyl group.
Uniqueness
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and solubility. These methoxy groups can also participate in additional chemical reactions, providing further functionalization opportunities.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
2-(isocyanatomethyl)-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C11H13NO4/c1-14-8-4-10(15-2)9(6-12-7-13)11(5-8)16-3/h4-5H,6H2,1-3H3 |
InChIキー |
PNINWVUUMSEJFE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)CN=C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



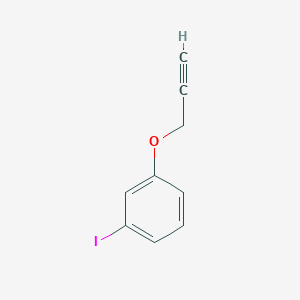
![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)
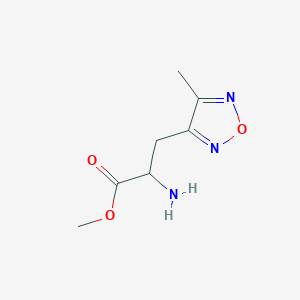
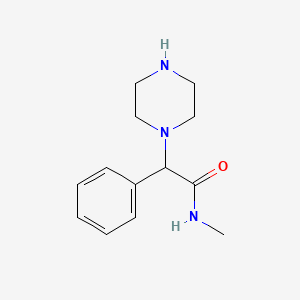
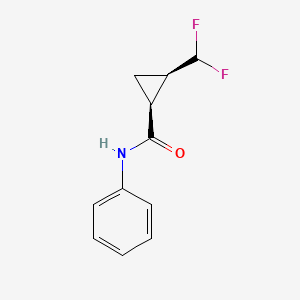
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)
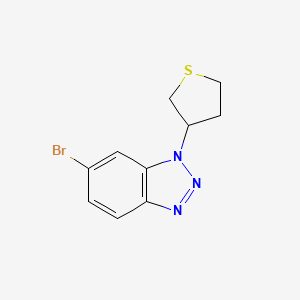
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
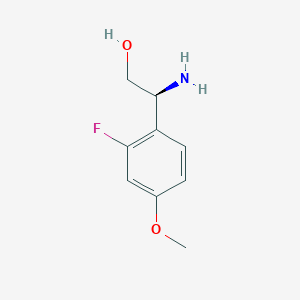
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)
